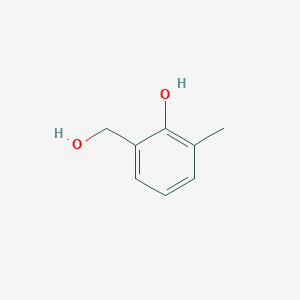

2-(Hydroxymethyl)-6-methylphenol

Descripción general

Descripción

Hydroxymethylphenols are a type of organic compound that contain a phenol group and a hydroxymethyl group. They are used in various applications, including as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of hydroxymethyl derivatives of phenols can be achieved by the reduction of precursor aldehydes with sodium borohydride . The precursor aldehydes can be obtained from the reaction of phenols with paraformaldehyde .Molecular Structure Analysis

The molecular structure of hydroxymethylphenols involves a phenol group (a benzene ring with a hydroxyl group) and a hydroxymethyl group (a -CH2OH group). The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

Hydroxymethylphenols can undergo various chemical reactions due to the presence of the phenol and hydroxymethyl groups. For example, they can react with formaldehyde under certain conditions to form polymers .Aplicaciones Científicas De Investigación

1. Proxy for Land Plant Biomass Analysis

2-(Hydroxymethyl)-6-methylphenol, as a methoxyphenol, can serve as a proxy for terrestrial biomass. This is useful in studying the chemical changes in lignin during hydrothermal alteration, providing insight into land plant biomass and its transformations (Vane & Abbott, 1999).

2. Antioxidant Properties in Derivatives

Derivatives of 2-isobornyl-6-methylphenol, which is structurally related to this compound, have been shown to possess significant antioxidant properties. These properties are evaluated using in vitro models, indicating potential applications in chemical, pharmaceutical, or food industries (Buravlev et al., 2019).

3. Hydrogen-Bonded Assemblages

Research on 2,6-bis(hydroxymethyl)-4-R-phenol derivatives, including those with a methyl group, has revealed the formation of hydrogen-bonded networks resulting in sheet structures. This can be important for understanding molecular interactions and designing new materials (Masci & Thuéry, 2002).

4. Photodegradation Studies

The effect of UV radiation on the spectral properties of 2,6-di(hydroxymethyl)-4-methylphenol has been studied, demonstrating the compound's susceptibility to photodegradation. This is crucial for understanding its stability and behavior in various environmental conditions (Fedorova & Sokolova, 2022).

5. Crosslinking in Polymeric Applications

2,6-Bis(hydroxymethyl)-4-methyl phenol has been used as a crosslinker in sulphonated poly (ether ether ketone), demonstrating its potential in improving the physical and chemical properties of proton exchange membranes. This has applications in fuel cell technology (Hande et al., 2008).

Mecanismo De Acción

Target of Action

It is known that hydroxymethyl groups can enhance a drug’s interaction with its active site . This suggests that the compound may interact with various biological targets, enhancing their activity or modulating their function.

Mode of Action

The introduction of a hydroxymethyl group can lead to physical-chemical property changes and offer several therapeutic advantages, contributing to the improved biological activity of drugs . This could imply that 2-(Hydroxymethyl)-6-methylphenol may interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

It is known that hydroxymethyl derivatives can result in more active compounds than the parent drug and can increase the water solubility of poorly soluble drugs . This suggests that the compound may be involved in various biochemical pathways, potentially influencing their downstream effects.

Pharmacokinetics

It is known that hydroxymethylation can enhance the pharmacokinetic properties of drugs . This suggests that this compound may have favorable ADME properties, potentially influencing its bioavailability.

Result of Action

The compound’s hydroxymethyl group can contribute to the improved biological activity of drugs . This suggests that the compound may have various molecular and cellular effects, potentially influencing cellular function or activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, epigenetic changes, such as DNA hydroxymethylation, are sensitive to environmental stimuli . This suggests that environmental factors, such as temperature, pH, and the presence of other substances, could influence the compound’s action.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-2-4-7(5-9)8(6)10/h2-4,9-10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEKJJIFJWIRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2983049.png)

![1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone](/img/structure/B2983050.png)

![2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2983051.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2983052.png)

![N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide](/img/structure/B2983053.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2983056.png)

![4-(3-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2983060.png)

![N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide](/img/structure/B2983062.png)

![(1R,8S)-9-azatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene hydrochloride](/img/structure/B2983063.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2983066.png)